N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound featuring a quinoline core substituted with a 4-methylbenzenesulfonyl group at position 3 and an acetamide-linked 1,3-benzodioxole moiety.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O6S/c1-16-6-9-18(10-7-16)34(30,31)23-13-27(20-5-3-2-4-19(20)25(23)29)14-24(28)26-17-8-11-21-22(12-17)33-15-32-21/h2-13H,14-15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBRGBOMRYBOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinoline intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include acetic anhydride, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industrial applications, the compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings, that require specific functional groups for performance.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole and quinoline moieties may facilitate binding to these targets, leading to inhibition or activation of specific biological pathways. The sulfonyl group can also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- Position 3 Substituent: The target compound has a 4-methylbenzenesulfonyl group, whereas ZINC2690663 features a 4-methylbenzoyl group.
- Positions 6 and 7 Substituents : ZINC2690663 includes 6,7-dimethoxy groups absent in the target compound. Methoxy groups can improve membrane permeability and binding affinity to hydrophobic targets .
Theoretical Implications :
Broader Structural Class: Quinoline Derivatives
Quinoline-based compounds are widely studied for antimicrobial, anticancer, and anti-inflammatory activities. The presence of 1,3-benzodioxole (methylenedioxyphenyl) in the target compound aligns with derivatives like (±)-N-ethyl-α-methyl-3,4-(methylenedioxy)phenethylamine , which exhibit neuroactive properties. However, the sulfonyl and acetamide functionalities distinguish it from simpler alkaloid analogs.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound with potential therapeutic applications. The compound's structure incorporates a benzodioxole moiety and a quinoline derivative, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antiviral properties, as well as its mechanism of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O5S |
| Molecular Weight | 396.45 g/mol |
| LogP | 3.787 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58.49 Ų |
Antibacterial Activity
Research indicates that compounds with similar structures to this compound exhibit varying degrees of antibacterial activity. A study evaluating related quinoline derivatives found moderate antibacterial effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were determined using standard protocols and are summarized in Table 1.
Table 1: Antibacterial Activity (MIC values in µg/mL)
| Compound | S. aureus | E. coli |
|---|---|---|
| N-(2H-1,3-benzodioxol-5-yl)-2-acetamide | 32 | 64 |
| Related Quinoline Derivative A | 16 | 32 |
| Related Quinoline Derivative B | 64 | 128 |
The results suggest that the presence of the benzodioxole and sulfonamide groups significantly contributes to the antibacterial potency of these compounds.
Antiviral Activity
In addition to antibacterial properties, preliminary studies have explored the antiviral potential of this compound against HIV. The structural components of the compound are believed to interfere with viral replication processes. A docking study indicated that the compound could bind effectively to HIV integrase, a crucial enzyme in the viral lifecycle. However, in vitro assays showed limited efficacy at concentrations below 100 µM, suggesting that further optimization may be necessary to enhance its antiviral activity .
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- Interference with Viral Replication : The quinoline moiety may inhibit key enzymes involved in viral replication processes.
- Modulation of Cellular Pathways : The compound may affect signaling pathways within host cells that are exploited by pathogens.
Case Studies
A notable case study involved a series of synthesized quinoline derivatives tested for their biological activities. Among these derivatives, one exhibiting structural similarities to this compound demonstrated significant antibacterial activity against Bacillus subtilis and moderate antiviral activity against HIV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
